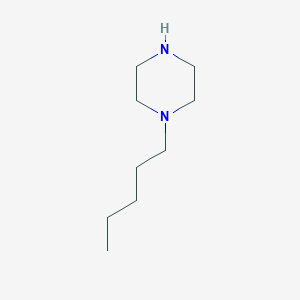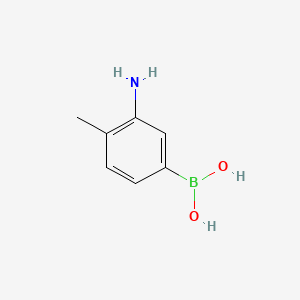
4-Acetoxybenzoyl chloride
概要
説明
4-Acetoxybenzoyl chloride (4-ABC) is a chemical compound that belongs to the group of aromatic chlorides. It is a colorless solid with a melting point of 97–98 °C, and is soluble in many organic solvents. 4-ABC is used in a variety of laboratory experiments and research applications, as it is a versatile reagent with a wide range of applications.
科学的研究の応用
Synthesis of Poly(ester-amide)s
4-Acetoxybenzoyl chloride has been utilized in the synthesis of poly(ester-amide)s derived from 4-hydroxybenzoic acid and 4-aminobenzoic acid. This process involves acylating silylated 4-Aminobenzoic acid with this compound under mild conditions. The resulting dimer is then polycondensed, leading to crystalline poly(ester-amide)s with varying morphologies (Kricheldorf, Loehden, & Wilson, 1994).
Creation of High Molecular Weight Poly(4-hydroxybenzoate)
The compound plays a crucial role in the creation of high molecular weight poly(4-hydroxybenzoate). This synthesis involves condensation processes using various monomers, including 4-acetoxybenzoic acid and 4-trimethylsiloxybenzoyl chloride. The method demonstrates significant influence on the polymerization mechanism and resulting polymer properties (Kricheldorf & Schwarz, 1983).
In Pharmaceutical Compound Synthesis
This compound is employed in synthesizing conjugates of hydroxy- and acetoxybenzoic acids with dipeptides. These conjugates have been evaluated as potential neuroprotective agents, showcasing the compound's significance in developing pharmaceutical compounds (Brel, Lisina, & Budaeva, 2021).
Analytical Chemistry Applications
The compound is used in developing analytical techniques, such as increasing the detection responses of estrogens in liquid chromatography-mass spectrometry. This application demonstrates its utility in enhancing analytical methods for detecting biologically active compounds (Higashi et al., 2006).
Development of Metallomesogenic Complexes
In the field of material science, this compound is used in the synthesis of metallomesogenic complexes. These complexes are derived from ethyl 3-(4-hydroxyphenyl)-3-ketopropionate, synthesized through acylation with this compound (Kovganko & Kovganko, 2013).
Application in Polymer Science
The compound has a significant role in polymer science, particularly in the synthesis of poly(ester-amide)s and poly(4-hydroxybenzoate)s. These polymers have various applications due to their unique properties and morphologies, demonstrating the versatility of this compound in materials research (Lieser, Schwarz, & Kricheldorf, 1983).
In Chemical Synthesis
This compound is also used in various chemical synthesis processes, such as in the preparation of N-substituted sulfonamides with potential antibacterial properties (Abbasi et al., 2016).
Safety and Hazards
4-Acetoxybenzoyl chloride should be handled with care. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised . In case of contact with skin or eyes, immediate medical attention is recommended .
将来の方向性
4-Acetoxybenzoyl chloride is an important chemical compound that is widely used in various fields of research and industry. Its potential applications and developments would be subject to ongoing research in these fields.
Relevant Papers The relevant papers retrieved provide information on the synthesis, molecular structure, chemical reactions, and safety of this compound . These papers contribute to the understanding of this compound and its various properties and applications.
作用機序
Target of Action
The primary target of 4-Acetoxybenzoyl chloride (4-ABA) is the receptor binding site of bacterial ribosomes . Ribosomes are the protein factories of the cell, and by interacting with them, 4-ABA can influence protein synthesis.
Mode of Action
4-ABA binds to the receptor binding site of bacterial ribosomes . This interaction can lead to changes in the protein synthesis process, potentially inhibiting the growth and proliferation of bacteria.
Result of Action
4-ABA has been shown to be active against a number of Gram-positive and Gram-negative bacteria , including methicillin-resistant Staphylococcus aureus (MRSA) . This suggests that it could have potential applications as an antibacterial agent.
生化学分析
Biochemical Properties
4-Acetoxybenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, including bacterial ribosomes. The compound binds to the receptor binding site of bacterial ribosomes, exhibiting activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus . This interaction suggests that this compound can inhibit protein synthesis in bacteria, making it a potential candidate for antibacterial applications.
Cellular Effects
The effects of this compound on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with bacterial ribosomes indicates its potential to disrupt protein synthesis, leading to altered cellular functions and metabolic processes . Additionally, its impact on gene expression can result in changes in cellular behavior and responses to environmental stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It binds to the receptor binding site of bacterial ribosomes, inhibiting protein synthesis. This inhibition can lead to the disruption of essential cellular processes, ultimately affecting cell viability and function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of this compound can be affected by various factors, including temperature and storage conditions . Over time, the degradation of the compound can lead to reduced efficacy and altered cellular responses. Long-term studies in both in vitro and in vivo settings are essential to understand the temporal effects of this compound fully.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and adverse effects, while higher doses can lead to significant toxicological responses. Studies have shown that the compound’s threshold effects and toxicological profiles are dose-dependent . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic pathways include its conversion to other metabolites through enzymatic reactions. These pathways can influence metabolic flux and metabolite levels, affecting overall cellular metabolism . The interaction with specific enzymes and cofactors is essential for understanding the compound’s role in metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s use in research and therapeutic applications.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound’s localization within specific cellular compartments, such as the cytoplasm or nucleus, can influence its interactions with biomolecules and its overall biological effects . Targeting signals and post-translational modifications may direct this compound to specific organelles, affecting its activity and function within the cell.
特性
IUPAC Name |
(4-carbonochloridoylphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO3/c1-6(11)13-8-4-2-7(3-5-8)9(10)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGEOYYBCLBIBLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373314 | |
| Record name | p-acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27914-73-4 | |
| Record name | p-acetoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 27914-73-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Acetoxybenzoyl chloride in synthesizing poly(ester-amide)s?
A1: this compound acts as a crucial building block in the synthesis of poly(ester-amide)s derived from 4-Hydroxybenzoic acid (4-HBA) and 4-Aminobenzoic acid (4-ABA) []. It reacts with silylated 4-Aminobenzoic acid through an acylation reaction, forming a dimer. This dimer can then undergo polycondensation at high temperatures (350-400°C), resulting in the formation of the desired poly(ester-amide) [].
Q2: Are there alternative synthesis routes using this compound for these polymers?
A2: Yes, the research highlights an alternative "one-pot procedure." Instead of isolating the dimer, N-(4-acetoxybenzoyl)-4-aminobenzoic acid, it can be directly polycondensed in situ []. This method offers a potentially more efficient pathway to the poly(ester-amide). Interestingly, the research found that the different synthetic approaches yielded polymers with distinct morphologies, highlighting the influence of synthetic routes on material properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-4-[3,5-bis(trifluoromethyl)phenyl]amino-1,3,5-triazine](/img/structure/B1272210.png)








![Methyl thieno[3,2-b]thiophene-2-carboxylate](/img/structure/B1272229.png)

